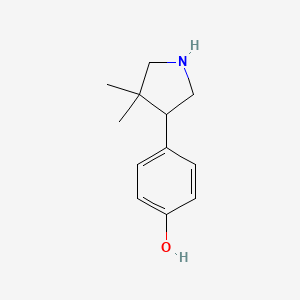
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is a complex organic compound that combines the properties of a methacrylate ester and a triiodobenzoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate typically involves the esterification of 2,3,5-triiodobenzoic acid with 2-Hydroxy-3-(methacryloyloxy)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Utilized in medical imaging as a contrast agent due to its iodine content, which enhances the visibility of tissues in X-ray and CT imaging.
Industry: Applied in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is primarily based on its ability to form covalent bonds with other molecules. The methacryloyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The triiodobenzoate moiety can interact with biological molecules, enhancing imaging contrast or delivering therapeutic agents to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(methacryloyloxy)propyl methacrylate: Lacks the iodine atoms, making it less effective as a contrast agent but useful in polymer synthesis.
2-Hydroxy-3-(methacryloyloxy)propyl acrylate: Similar structure but with different polymerization properties.
2-Hydroxy-3-(methacryloyloxy)propyl benzoate: Similar ester structure but without the iodine atoms, used in different applications.
Uniqueness
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is unique due to its combination of a methacrylate ester and a triiodobenzoate, providing both polymerization capabilities and enhanced imaging properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H13I3O5 |
|---|---|
Poids moléculaire |
641.96 g/mol |
Nom IUPAC |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2,3,5-triiodobenzoate |
InChI |
InChI=1S/C14H13I3O5/c1-7(2)13(19)21-5-9(18)6-22-14(20)10-3-8(15)4-11(16)12(10)17/h3-4,9,18H,1,5-6H2,2H3 |
Clé InChI |
YACVLRLWUNITNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(COC(=O)C1=C(C(=CC(=C1)I)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)

![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)


![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)





![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)

